(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile
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Overview
Description
“(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” is a chemical compound with the molecular formula C17H12N4 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including “(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile”, often involves a multi-step protocol starting from isatin or 5-fluoroisatin .Molecular Structure Analysis
The molecular structure of “(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” is characterized by the presence of a 6H-indolo[2,3-b]quinoxaline core, which is a planar fused heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are predominantly related to their ability to intercalate with DNA .Physical And Chemical Properties Analysis
“(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” appears as a yellow solid. Its melting point is 245–246 °C. Its IR (KBr, ν, cm −1) values are: 3123, 3078, 1582, 1467, 1237, 1051, 752. Its 1 H NMR (DMSO-d 6, 300 MHz) δ ppm values are: 8.43 (d, 1H, J = 6.86 Hz), 8.29 (d, 1H, J = 7.84 Hz), 8.12 (d, 1H, J = 7.84 Hz), 7.86 (s, 1H), 7.61–7.77 (m, 6H), 7.33–7.42 (m, 4H), 5.88 (s, 2H). Its ESI-MS value is 377 (M + +1); HRMS: m / z calcd. for C 23 H 17 N 6 [M+H] +: 377.1514, found: 377.1533 .Scientific Research Applications
Anti-Cancer Agent
This compound has been evaluated for its potential as an anti-cancer agent. The synthesis and cytotoxicity studies suggest that derivatives of 6H-indolo[2,3-b]quinoxaline could serve as effective treatments against certain types of cancer cells .
Antiviral Activity
The structure of 6H-indolo[2,3-b]quinoxaline has shown promising results in antiviral activity. It interacts with DNA and proteins, which can inhibit the replication of viruses such as human CMV, HSV-1, and VZV .
DNA Intercalation
Due to its planar structure, this compound can intercalate between DNA nucleobases. This property is useful in studying DNA interactions and could be applied in developing new pharmacological agents .
Synthetic Chemistry
The compound serves as a starting material or intermediate in the synthesis of various derivatives with potential biological activities. These derivatives are synthesized through multi-step protocols starting from isatin or substituted isatins .
Catalysis
Recent research has proposed new methods for obtaining biologically active N-substituted derivatives of indolo[2,3-b]quinoxalines through catalyzed tandem ortho-C–H functionalization reactions .
Electrochemical Applications
Indolo[2,3-b]quinoxaline derivatives exhibit low reduction potential and high solubility in acetonitrile, making them candidates for electrochemical applications such as in battery electrolytes .
Mechanism of Action
Target of Action
Similar compounds in the 6h-indolo[2,3-b]quinoxaline series are known to interact with dna . They are capable of non-covalent binding to DNA molecules , which suggests that DNA could be a potential target for this compound.
Mode of Action
It’s known that similar 6h-indolo[2,3-b]quinoxaline derivatives exhibit dna duplex stabilization . This suggests that the compound might interact with DNA, causing changes in its structure and function.
Biochemical Pathways
Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown antiviral and anticancer activities , suggesting that they may affect pathways related to viral replication and cancer cell proliferation.
Result of Action
Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown cytotoxic effects against different human cancer cell lines , suggesting that this compound may also have cytotoxic effects.
Future Directions
Given the interesting biological properties of 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals .
properties
IUPAC Name |
2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-11-6-7-15-12(10-11)16-17(21(15)9-8-18)20-14-5-3-2-4-13(14)19-16/h2-7,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUSIUOCMWAEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile |
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